Einecs 249-902-8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Einecs 249-902-8, also known as diisononyl phthalate, is a widely used plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. Diisononyl phthalate is primarily used in the production of flexible polyvinyl chloride (PVC) products, which are found in a variety of applications including cables, flooring, and medical devices.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under elevated temperatures. The process involves the following steps:

Esterification: Phthalic anhydride reacts with isononanol to form monoisononyl phthalate.

Transesterification: Monoisononyl phthalate further reacts with isononanol to produce diisononyl phthalate.

Industrial Production Methods

In industrial settings, the production of diisononyl phthalate involves continuous processes to ensure high efficiency and yield. The reaction mixture is typically heated to temperatures between 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Diisononyl phthalate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, diisononyl phthalate can hydrolyze to form phthalic acid and isononanol.

Oxidation: Under oxidative conditions, diisononyl phthalate can be converted to phthalic acid derivatives.

Substitution: Diisononyl phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Hydrolysis: Phthalic acid and isononanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diisononyl phthalate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

Medicine: Used in the production of medical devices such as blood bags and tubing due to its flexibility and durability.

Industry: Widely used in the production of flexible PVC products, including cables, flooring, and automotive parts.

Wirkmechanismus

Diisononyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the material’s flexibility. In biological systems, diisononyl phthalate can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The exact molecular targets and pathways involved in these effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Diisononyl phthalate is part of a group of compounds known as phthalates, which are commonly used as plasticizers. Similar compounds include:

- Diethyl phthalate

- Dibutyl phthalate

- Diisodecyl phthalate

- Di(2-ethylhexyl) phthalate

Uniqueness

Diisononyl phthalate is unique among phthalates due to its specific chemical structure, which provides a balance of flexibility and durability. It is less volatile and has a higher molecular weight compared to some other phthalates, making it suitable for applications requiring long-term stability and performance.

Eigenschaften

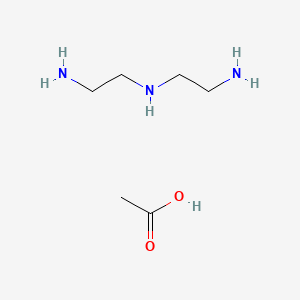

CAS-Nummer |

90604-95-8 |

|---|---|

Molekularformel |

C12H25NO7 |

Molekulargewicht |

295.33 g/mol |

IUPAC-Name |

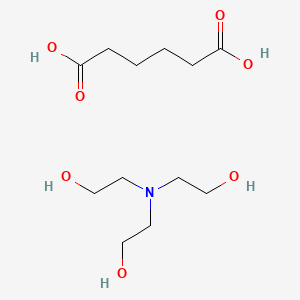

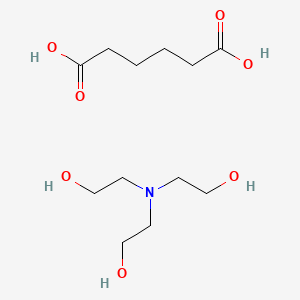

2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid |

InChI |

InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |

InChI-Schlüssel |

VGNUTRRATQMMHI-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |

Verwandte CAS-Nummern |

62118-43-8 85030-02-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.